molecular formula C21H32O2 B3034386 11-Hydroxy-12-methoxyabietatriene CAS No. 16755-54-7

11-Hydroxy-12-methoxyabietatriene

Cat. No. B3034386
CAS RN: 16755-54-7
M. Wt: 316.5 g/mol
InChI Key: NCQBQRRNDYBXHO-KKSFZXQISA-N
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Description

11-Hydroxy-12-methoxyabietatriene is a natural product from Salvia candidissima . It is a type of diterpenoid .


Synthesis Analysis

The new diterpenes brussonol and iguestol (6α,11-dihydroxy-12-methoxy-abieta-8,11,13-triene) with an icetexane and a dehydroabietane skeleton, respectively, have been isolated from hairy root cultures of Salvia broussonetii . Another study also mentions the synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide .


Molecular Structure Analysis

11-Hydroxy-12-methoxyabietatriene contains a total of 57 bonds; 25 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic hydroxyl, and 1 ether . It contains a total of 55 atoms; 32 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

The new diterpenes brussonol and iguestol (6α,11-dihydroxy-12-methoxy-abieta-8,11,13-triene) with an icetexane and a dehydroabietane skeleton, respectively, have been isolated from hairy root cultures of Salvia broussonetii . Another study also mentions the phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide .


Physical And Chemical Properties Analysis

11-Hydroxy-12-methoxyabietatriene has a molecular formula of C21H32O2 . It contains total 57 bond(s); 25 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 11-Hydroxy-12-methoxyabietatriene, focusing on six unique fields:

Antimicrobial Activity

11-Hydroxy-12-methoxyabietatriene has shown significant antimicrobial properties. Research indicates its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Properties

Studies have demonstrated that 11-Hydroxy-12-methoxyabietatriene possesses strong anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has been found to exhibit potent antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is linked to numerous chronic diseases, including cancer and neurodegenerative disorders. This property makes it a valuable component in the development of antioxidant therapies .

Cancer Research

11-Hydroxy-12-methoxyabietatriene has been investigated for its anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing new cancer treatments, particularly for cancers that are resistant to conventional therapies .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of 11-Hydroxy-12-methoxyabietatriene. It can protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in neuroprotective therapies .

Cardioprotective Properties

The compound has also been studied for its cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, which are key factors in the development of cardiovascular diseases. This indicates its potential application in preventing and treating heart diseases .

Mechanism of Action

Target of Action

This compound is a type of diterpenoid , a class of compounds known for their diverse biological activities

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-Hydroxy-12-methoxyabietatriene is currently lacking . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination.

properties

IUPAC Name

(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3/t16-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQBQRRNDYBXHO-KKSFZXQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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